Solvent Blue 97
Overview
Description
Mechanism of Action
Target of Action
Solvent Blue 97, also known as CIthis compound or 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-, is primarily used as a colorant . Its primary targets are the materials it is intended to color, such as plastics . The compound’s role is to provide a deep blue color to these materials .
Mode of Action
The interaction of this compound with its targets involves the compound’s chromogenic properties . When applied to a material, this compound imparts its color to the material, effectively labeling and visualizing the target material . This allows for the observation and analysis of the material’s behavior and distribution within experimental systems .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use as a dye, it is likely that the compound’s bioavailability is largely determined by its physical and chemical properties, such as its solubility .
Result of Action
The primary molecular and cellular effect of this compound’s action is the imparting of a deep blue color to the target material . This coloration allows for the material to be easily visualized and tracked, aiding in the observation and analysis of the material’s behavior and distribution .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s coloration effects can be affected by the physical and chemical properties of the target material . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Blue 97 typically involves the reaction of 9,10-anthracenedione with 2,6-diethyl-4-methylaniline under specific conditions. The reaction is carried out in the presence of a catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the anthracenedione core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to its reduced form, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more of the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the anthracenedione core.
Reduction: Reduced forms of the anthracenedione core.
Substitution: Substituted derivatives with different functional groups replacing the amino groups.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical applications due to its vibrant color and stability. It is also studied for its photophysical properties and potential use in organic electronics .
Biology: In biological research, the compound is investigated for its potential use as a fluorescent probe due to its ability to emit light under specific conditions .
Medicine: While not widely used in medicine, the compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, the compound is used as a dye for plastics, providing high color strength and brilliance. It is also used in the production of high-performance materials that require stability under harsh conditions .
Comparison with Similar Compounds
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but differs in the substitution pattern on the phenyl rings.
1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone: Another similar compound with slight variations in the anthraquinone core.
Uniqueness: The uniqueness of Solvent Blue 97 lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high stability and color strength .
Properties
IUPAC Name |
1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABXJRXGSAJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067710 | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32724-62-2, 61969-44-6 | |
Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Solvent Blue 97 in the light cyan ink formulation described in the research?
A: this compound is not specifically mentioned in the provided research abstract . The abstract describes the formulation of a light cyan radiation curable ink using a combination of cyan, color-adjusting, and shading-adjusting colorants. While this compound is a blue colorant, the research specifically lists other blue colorants like Pigment Blue 15:3, Pigment Blue 15:4, Pigment Blue 16, Solvent Blue 35, Solvent Blue 38, Solvent Blue 48, Solvent Blue 70, and Solvent Blue 101 for achieving the desired cyan shade.
Q2: Could this compound be potentially used as a color-adjusting colorant in similar ink formulations?
A: Potentially, yes. The research highlights the importance of color-adjusting colorants having an absorption of at least 80% of the peak absorbance of light with a wavelength of 500 to 600 nm . To determine the suitability of this compound for this purpose, its absorption spectrum would need to be analyzed within this specific wavelength range. If this compound exhibits significant absorption within this range, it could potentially function as a color-adjusting colorant in similar ink formulations. Further research would be needed to assess its compatibility and performance within the ink matrix.
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